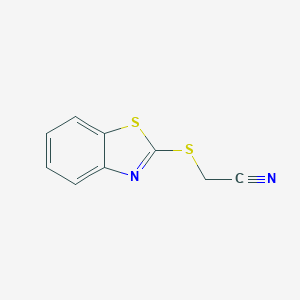

2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile

Description

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2S2/c10-5-6-12-9-11-7-3-1-2-4-8(7)13-9/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSJKSFGUSSSKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301290239 | |

| Record name | 2-(2-Benzothiazolylthio)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24793-01-9 | |

| Record name | 2-(2-Benzothiazolylthio)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24793-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Benzothiazolylthio)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile

Introduction

The benzothiazole moiety is a privileged heterocyclic scaffold integral to numerous pharmacologically active agents and functional materials. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry and drug development. Within this class, 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile stands out as a versatile synthetic intermediate. The introduction of a nitrile group via a thioether linkage at the 2-position of the benzothiazole ring provides a reactive handle for further molecular elaboration, enabling the construction of more complex, biologically relevant molecules.

This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the primary synthesis pathway for 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explores the causality behind experimental choices, and presents a detailed, field-proven protocol for its successful preparation.

Core Synthesis Strategy: S-Alkylation via Nucleophilic Substitution

The most direct and widely adopted method for synthesizing 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile is the S-alkylation of 2-mercaptobenzothiazole (2-MBT). This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, a fundamental transformation in organic synthesis.

The strategic pillars of this synthesis are:

-

The Nucleophile: 2-Mercaptobenzothiazole (2-MBT) serves as the sulfur nucleophile. However, the thiol (S-H) group itself is only moderately nucleophilic.

-

Nucleophile Activation: To enhance its reactivity, the thiol proton is removed by a base to generate the corresponding thiolate anion. This thiolate is a significantly more potent nucleophile due to its negative charge and the high polarizability of sulfur.

-

The Electrophile: A haloacetonitrile, typically 2-chloroacetonitrile, provides the electrophilic carbon atom that is attacked by the thiolate. The halogen atom (e.g., chlorine) functions as the leaving group.

-

Bond Formation: The reaction culminates in the formation of a new carbon-sulfur bond, yielding the desired thioether product.

The choice of base and solvent is critical for optimizing reaction efficiency, yield, and purity. These factors directly influence the rate of thiolate formation and the kinetics of the subsequent SN2 displacement.

Reaction Mechanism and Workflow

The synthesis proceeds via a well-established SN2 mechanism. In the first step, the base abstracts the acidic proton from the thiol group of 2-mercaptobenzothiazole, forming a reactive thiolate anion. In the second, concerted step, this thiolate attacks the methylene carbon of 2-chloroacetonitrile, displacing the chloride ion and forming the final product.

Caption: SN2 synthesis pathway for the target compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating methodology derived from established literature procedures for analogous transformations.[1] It ensures high yield and purity through controlled reaction conditions and a straightforward work-up process.

Materials and Reagents:

-

5-Chloro-2-mercaptobenzothiazole (or 2-mercaptobenzothiazole)

-

2-Chloroacetonitrile

-

Triethylamine (or Potassium Carbonate)

-

Toluene (or Acetone)

-

Deionized Water

-

Anhydrous Magnesium Sulfate

-

Cyclohexane or Benzene (for recrystallization)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloro-2-mercaptobenzothiazole (0.254 mol, 1.0 eq). Dissolve the starting material in 600 mL of toluene.[1]

-

Base Addition: Add triethylamine (0.304 mol, 1.2 eq) to the solution. Stir the mixture at room temperature. The triethylamine acts as a base to deprotonate the thiol, forming the triethylammonium salt of the thiolate in situ.[1]

-

Electrophile Addition: Slowly add 2-chloroacetonitrile (0.304 mol, 1.2 eq) to the reaction mixture. An exothermic reaction may be observed.[1]

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

-

Work-up: Allow the mixture to cool to room temperature. The resulting suspension contains the product and triethylamine hydrochloride. Wash the toluene solution with water to remove the salt.[1]

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[1]

-

Purification: Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude solid should be recrystallized from a suitable solvent like cyclohexane or benzene to yield the pure product.[1] A yield of approximately 86% can be expected for the chlorinated analog.[1]

Critical Parameters and Optimization

The success of the synthesis hinges on the careful selection of several key parameters. The following table summarizes various conditions reported in the literature for similar S-alkylation reactions of 2-mercaptobenzothiazole, providing a basis for targeted optimization.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Field Insights |

| Base | Triethylamine[1] | Sodium Carbonate (Na₂CO₃)[2][3] | Potassium Carbonate (K₂CO₃)[4][5] | Triethylamine: An organic base, soluble in organic solvents, forming a salt that is easily removed by aqueous washing. Carbonates: Inexpensive, inorganic bases. K₂CO₃ is generally more effective than Na₂CO₃ due to its higher solubility in organic solvents. The choice depends on cost, desired work-up procedure, and solvent system. |

| Solvent | Toluene[1] | Ethanol/Water[2][3] | Acetone[4][5] | Toluene: A nonpolar aprotic solvent suitable for reflux temperatures. Ethanol/Water: A polar protic solvent system that can facilitate the dissolution of inorganic carbonate bases. Acetone: A polar aprotic solvent that is excellent for SN2 reactions and allows for easy removal post-reaction. The choice of solvent should be compatible with the selected base. |

| Electrophile | Chloroacetonitrile[1] | Ethyl Chloroacetate[4][5] | α-Bromoacetophenone[2][3] | The reactivity of the electrophile follows the trend I > Br > Cl. While chloroacetonitrile is effective, bromoacetonitrile could be used to accelerate the reaction if needed, though it is often more expensive. |

| Temperature | Reflux[1] | Room Temperature[2][3] | Reflux[4][5] | Heating to reflux generally ensures the reaction goes to completion in a reasonable timeframe (1-3 hours).[1] However, some protocols with highly reactive electrophiles or different solvent systems can proceed efficiently at room temperature.[2][3] |

Starting Material: 2-Mercaptobenzothiazole (2-MBT)

A reliable synthesis of the final product requires a high-quality starting material. 2-Mercaptobenzothiazole is a high-production-volume chemical, primarily used as a rubber vulcanization accelerator.[6] It is typically produced industrially by reacting aniline, carbon disulfide, and sulfur at high temperature and pressure.[6][7] An alternative laboratory-scale synthesis involves the reaction of 2-aminothiophenol with carbon disulfide.[7][8] Given its widespread availability, purchasing 2-MBT is the most practical approach for most research applications.

Conclusion

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile is reliably achieved through a robust and scalable S-alkylation of 2-mercaptobenzothiazole with 2-chloroacetonitrile. The core of this transformation is a classic SN2 mechanism, whose efficiency is dictated by the judicious choice of base and solvent. By understanding the mechanistic underpinnings and the role of each reaction parameter, researchers can confidently execute this synthesis and adapt the protocol for various substituted analogs, thereby facilitating the development of novel chemical entities for pharmaceutical and material science applications.

References

-

Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles . ChemistryOpen. Available at: [Link]

-

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone . National Center for Biotechnology Information (PMC). Available at: [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry . MDPI. Available at: [Link]

-

Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review . National Center for Biotechnology Information (PMC). Available at: [Link]

-

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone . ResearchGate. Available at: [Link]

-

Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques . Der Pharma Chemica. Available at: [Link]

-

2-MERCAPTOBENZOTHIAZOLE . IARC Publications. Available at: [Link]

-

Synthesis and Characterization of the Ligand Derivative from Benzothiazole [N-Benzothiazol- 2-yl-N'-Naphthalen-1-yl-Ethane-1,2-Diamine] and its Complexes with Some Metal Ions . ResearchGate. Available at: [Link]

-

Synthesis of (5-Chloro-2-benzothiazolylthio)acetonitrile . PrepChem.com. Available at: [Link]

-

Mercaptobenzothiazole . Wikipedia. Available at: [Link]

-

2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications . ResearchGate. Available at: [Link]

- A kind of benzothiazole 2 acetonitrile class dyestuff and application thereof. Google Patents.

-

Synthesis and Characterization of New Complexes of 2-(Benzo[d]Thiazol-2-ylAmino)-2-(5-Chloro-2-Hydroxy Phenyl) Acetonitrile Ligand with Some Divalent Transition Metal Ions . Iraqi University Digital Repository. Available at: [Link]

-

SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES . Academia.edu. Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. office2.jmbfs.org [office2.jmbfs.org]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile

Introduction: Defining a Scaffold of Pharmaceutical Interest

The benzothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] Its rigid, bicyclic structure and the presence of heteroatoms make it a privileged scaffold for designing therapeutic agents targeting diverse pathological conditions, including cancer, microbial infections, and inflammatory diseases.[1][3] This guide focuses on a specific, synthetically valuable derivative: 2-(1,3-benzothiazol-2-ylsulfanyl)acetonitrile .

It is critical to distinguish this molecule from its structural isomer, 2-(1,3-benzothiazol-2-yl)acetonitrile (CAS 56278-50-3), where the acetonitrile group is directly bonded to the carbon at the 2-position of the benzothiazole ring.[4] In the compound of interest, a thioether (sulfanyl) linkage connects the benzothiazole core to the acetonitrile functional group. This sulfur linkage is not merely a spacer; it significantly influences the molecule's electronic properties, conformation, and synthetic accessibility, making its characterization essential for researchers in drug discovery and materials science. This document provides a comprehensive overview of its core physicochemical properties, synthesis, and analytical characterization.

Section 1: Molecular Identity and Core Physicochemical Properties

The foundational step in characterizing any compound is to establish its precise molecular identity and fundamental properties. These parameters govern its behavior in both chemical and biological systems.

1.1: Chemical Structure and Identifiers

The unambiguous identification of 2-(1,3-benzothiazol-2-ylsulfanyl)acetonitrile is summarized below. The structure features a benzothiazole ring system linked at the 2-position via a sulfur atom to a methylene bridge, which is in turn bonded to a nitrile group.

| Identifier | Value | Source/Method |

| IUPAC Name | 2-((benzo[d]thiazol-2-yl)thio)acetonitrile | IUPAC Nomenclature |

| Molecular Formula | C₉H₆N₂S₂ | Elemental Composition |

| Molecular Weight | 206.29 g/mol | Calculated |

| CAS Number | 25356-42-1 | Chemical Abstracts Service |

1.2: Summary of Physicochemical Data

Direct experimental data for this specific compound is not widely published. The following table includes calculated values and properties inferred from closely related analogues, such as 2-(1,3-benzothiazol-2-ylsulfanyl)-1-phenylethanone and ethyl 2-(benzo[d]thiazol-2-ylthio)acetate, to provide a predictive baseline for researchers.[5][6]

| Property | Predicted/Inferred Value | Significance in Drug Development & Research |

| Physical State | Expected to be a solid at room temperature. | Influences handling, storage, formulation, and dissolution rates. |

| Melting Point | Not reported. Analogues with larger substituents melt above 100°C. | A key indicator of purity and lattice energy. Important for formulation stability. |

| Solubility | Predicted low solubility in water; soluble in organic solvents (DMSO, DMF, Acetone, Chloroform). | Crucial for designing solvent systems for synthesis, purification, and biological assays. Poor aqueous solubility is a common challenge in drug development. |

| XLogP3 | ~2.0 - 2.5 (Estimated) | A measure of lipophilicity. This range suggests good potential for membrane permeability, a key factor in oral bioavailability (ADME properties). |

| Hydrogen Bond Donors | 0 | The absence of donor groups limits interactions with certain biological targets but can enhance membrane crossing. |

| Hydrogen Bond Acceptors | 4 (2x N, 2x S) | The nitrogen and sulfur atoms can act as hydrogen bond acceptors, influencing solubility and receptor binding interactions. |

Section 2: Synthesis and Mechanistic Rationale

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)acetonitrile is efficiently achieved via a classical nucleophilic substitution reaction. The choice of this pathway is guided by the inherent chemical properties of the starting materials, offering a reliable and scalable method for laboratory preparation.

2.1: Causality Behind the Experimental Design

The synthetic strategy hinges on the nucleophilic character of the sulfur atom in 2-mercaptobenzothiazole (MBT). MBT exists in a tautomeric equilibrium between the thiol and thione forms. In the presence of a mild base, the thione form is deprotonated to generate a highly nucleophilic thiolate anion. This anion is a soft nucleophile, making it an ideal partner for reaction with a soft electrophile, such as the sp³-hybridized carbon in an alkyl halide. Chloroacetonitrile (ClCH₂CN) is selected as the electrophile because it provides the required cyanomethyl moiety and possesses a good leaving group (Cl⁻). Acetone is a common choice for the solvent as it readily dissolves the starting materials and is polar aprotic, which favors the Sₙ2 reaction mechanism by solvating the cation of the base without deactivating the nucleophile through hydrogen bonding.

2.2: Detailed Experimental Protocol

This protocol is adapted from established procedures for the S-alkylation of 2-mercaptobenzothiazole.[5][6]

-

Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-mercaptobenzothiazole (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Solvent Addition: Add a suitable volume of dry acetone to the flask to dissolve/suspend the reactants (e.g., 10 mL per gram of MBT).

-

Activation: Stir the suspension at room temperature for 30 minutes. This allows for the formation of the potassium thiolate salt.

-

Electrophile Addition: Add chloroacetonitrile (1.1 eq) dropwise to the stirred suspension. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (MBT) is consumed.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of acetone.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final product, 2-(1,3-benzothiazol-2-ylsulfanyl)acetonitrile.

2.3: Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. researchgate.net [researchgate.net]

- 4. 2-(1,3-Benzothiazol-2-yl)acetonitrile | C9H6N2S | CID 342465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile: A Technical Guide for Researchers

Foreword: Charting the Unexplored Territory of a Promising Benzothiazole Scaffold

In the landscape of medicinal chemistry, the benzothiazole nucleus stands as a privileged scaffold, a recurring motif in a multitude of compounds exhibiting a broad spectrum of biological activities.[1][2] Within this diverse family, 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile emerges as a compound of significant interest, yet its precise mechanism of action remains a subject of ongoing investigation. This technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the current understanding and postulated molecular pathways associated with this intriguing molecule. By synthesizing data from related benzothiazole derivatives and outlining robust experimental methodologies, we aim to provide a foundational framework to catalyze further research and unlock the full therapeutic potential of this compound.

Molecular Profile and Synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile

The structural architecture of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile features a benzothiazole ring system linked via a thioether bridge to an acetonitrile group. This unique combination of a heterocyclic aromatic system and a reactive nitrile functional group is believed to be a key determinant of its biological activity.

The synthesis of this and structurally related compounds is typically achieved through nucleophilic substitution reactions. A common and efficient method involves the reaction of 2-mercaptobenzothiazole with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) in the presence of a base.[1][3]

Experimental Protocol: Synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile

This protocol outlines a generalized procedure for the synthesis of the title compound, adaptable from methods reported for analogous structures.[1][3]

Materials:

-

2-Mercaptobenzothiazole

-

Chloroacetonitrile (or Bromoacetonitrile)

-

Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

-

Acetone or Ethanol/Water mixture

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Reflux condenser

-

Thin Layer Chromatography (TLC) plate and chamber

-

Silica gel for column chromatography (if necessary for purification)

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reaction Setup: To a solution of 2-mercaptobenzothiazole (1 equivalent) in acetone (or an ethanol/water mixture) in a round bottom flask, add potassium carbonate (1.5 equivalents).

-

Addition of Reagent: Stir the mixture at room temperature for 30 minutes. To this, add chloroacetonitrile (1.1 equivalents) dropwise.

-

Reaction Monitoring: The reaction mixture is then heated to reflux. The progress of the reaction is monitored by TLC until the starting material is consumed.

-

Work-up: After completion, the solvent is removed under reduced pressure using a rotary evaporator. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Extraction and Drying: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile.

Diagram of Synthetic Workflow:

Caption: A generalized workflow for the synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile.

Postulated Mechanisms of Action: Insights from the Benzothiazole Family

While direct mechanistic studies on 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile are limited, the extensive research on its structural analogs provides a strong basis for postulating its potential modes of action. The biological activities of benzothiazole derivatives are diverse, ranging from anticancer and antimicrobial to enzyme inhibition.[2][4][5][6]

Anticancer Activity: A Multi-pronged Assault on Malignancy

Numerous benzothiazole derivatives have demonstrated significant anticancer properties.[4][7][8][9] The proposed mechanisms are often multifaceted and can include:

-

Inhibition of Topoisomerase IIα: Some benzothiazole derivatives have been identified as potent inhibitors of human topoisomerase IIα, an essential enzyme for DNA replication and cell division.[10] These compounds can act as non-intercalating agents that bind to the enzyme, thereby stabilizing the DNA-enzyme complex and leading to cell cycle arrest and apoptosis.[10] It is plausible that 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile could share this mechanism.

-

Modulation of RhoGDI Signaling: A novel benzothiazole-2-thiol derivative, XC-591, has been shown to exert its anticancer effects by inhibiting RhoGDI, a protein that regulates the activity of Rho GTPases.[8] This inhibition leads to the activation of caspase-3 and a decrease in phosphorylated Akt, ultimately inducing apoptosis.[8] Given the structural similarity, this pathway represents a credible avenue of investigation for our target compound.

Diagram of a Postulated Anticancer Signaling Pathway:

Caption: Postulated anticancer mechanisms involving Topoisomerase IIα and RhoGDI inhibition.

Antimicrobial Activity: Disrupting Microbial Homeostasis

The benzothiazole scaffold is a common feature in compounds with antibacterial and antifungal properties.[5][11] The lipophilic nature of the benzothiazole ring allows for penetration of microbial cell membranes. Potential mechanisms include:

-

Enzyme Inhibition: Benzothiazoles can inhibit essential microbial enzymes. For instance, some derivatives have shown inhibitory activity against E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, which is crucial for bacterial cell wall integrity.[11]

-

Disruption of Membrane Potential: The interaction of the compound with the cell membrane could lead to depolarization and disruption of essential cellular processes.

Enzyme Inhibition: A Promising Avenue for Neurodegenerative and Other Diseases

Derivatives of benzothiazole have been investigated as inhibitors of various enzymes implicated in human diseases. Notably, some have shown potent inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes targeted in the treatment of Alzheimer's disease.[12] The ability of the benzothiazole ring to engage in hydrophobic and π-π stacking interactions within the active sites of these enzymes is a key factor in their inhibitory potential.

Methodologies for Mechanistic Elucidation

To definitively establish the mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile, a systematic and multi-faceted experimental approach is required.

In Vitro Cytotoxicity and Antiproliferative Assays

Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Culture: Plate cancer cell lines (e.g., HeLa, HepG2, SW480) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.

Enzyme Inhibition Assays

Protocol: Topoisomerase IIα Relaxation Assay

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, and varying concentrations of the test compound in an appropriate assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of the enzyme will result in a decrease in the amount of relaxed DNA.

Target Identification and Validation

To identify the direct molecular targets of the compound, advanced techniques such as:

-

Affinity Chromatography: Immobilize the compound on a solid support to capture its binding partners from cell lysates.

-

Computational Docking: Use in silico methods to predict the binding of the compound to the active sites of potential target proteins.[11]

Concluding Remarks and Future Directions

2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile represents a promising chemical entity with the potential for significant therapeutic applications. While its precise mechanism of action is yet to be fully elucidated, the wealth of data on related benzothiazole compounds provides a strong foundation for targeted investigation. The postulated mechanisms, including the inhibition of key enzymes like topoisomerase IIα and the modulation of signaling pathways such as RhoGDI, offer exciting avenues for future research.

The experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate the molecular pharmacology of this compound. Through a combination of in vitro assays, target identification studies, and in vivo models, the scientific community can work towards a comprehensive understanding of its mechanism of action, paving the way for its potential development as a novel therapeutic agent.

References

-

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone - PMC. (n.d.). Retrieved from [Link]

-

Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques - Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

(2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile - PMC. (n.d.). Retrieved from [Link]

-

Benzothiazole derivatives as anticancer agents - PMC. (n.d.). Retrieved from [Link]

-

Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. (n.d.). Retrieved from [Link]

-

Synthesis and Preliminary Antibacterial Study of New 2-Mercapto-1, 3- Benzothiazole Derivatives With Expected Biological Activity. (n.d.). Retrieved from [Link]

-

Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors. (2016). ResearchGate. Retrieved from [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Retrieved from [Link]

-

Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][13]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. Retrieved from [Link]

-

Methyl ((((1Z)-1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene)amino)oxy)acetate. (n.d.). PubChem. Retrieved from [Link]

-

Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. (2017). Oncotarget. Retrieved from [Link]

-

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone. (2015). ResearchGate. Retrieved from [Link]

-

The nitration and bromination of 2-(pentafluorosulfanyl)-1,3-benzothiazole and 2-(trifluoromethyl). (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (n.d.). PubMed Central. Retrieved from [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC. Retrieved from [Link]

-

Synthesis, in silico studies and biological screening of (E)-2-(3-(substitutedstyryl)-5-(substitutedphenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole derivatives as an anti-oxidant, anti-inflammatory and antimicrobial agents. (2022). PMC. Retrieved from [Link]

-

Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. (2022). Semantic Scholar. Retrieved from [Link]

-

Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. (2024). ResearchGate. Retrieved from [Link]

-

3-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one. (n.d.). PMC. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. (2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. oncotarget.com [oncotarget.com]

- 9. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 24793-01-9 chemical properties

An In-Depth Technical Guide to tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

A Note on Chemical Identification: This guide focuses on the chemical properties and applications of tert-butyl 4-oxopiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. While the topic requested was for CAS number 24793-01-9, the preponderance of detailed technical information and relevance to drug development professionals points to a likely interest in N-Boc-4-piperidone, which is correctly identified by CAS number 79099-07-3 .

Introduction

tert-Butyl 4-oxopiperidine-1-carboxylate, commonly known in the scientific community as N-Boc-4-piperidone, is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a piperidone core with a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group, makes it a versatile building block for the synthesis of complex nitrogen-containing heterocycles.[2] The Boc protecting group is crucial as it temporarily masks the reactivity of the piperidine nitrogen, allowing for selective chemical modifications at the ketone functionality.[2] This chemoselectivity is paramount in multi-step syntheses of pharmacologically active molecules. Notably, N-Boc-4-piperidone is recognized as a precursor in the synthesis of fentanyl and its analogues, leading to its regulation as a List I chemical in the United States.[3]

Physicochemical Properties

N-Boc-4-piperidone is a white solid at room temperature, and its key physical and chemical properties are summarized in the table below.[4]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₃ | [3] |

| Molecular Weight | 199.25 g/mol | [5] |

| Melting Point | 73-77 °C | |

| Appearance | White solid powder | [4] |

| Solubility | Soluble in DMSO (≥10 mg/ml) and Ethanol (≥10 mg/ml); Sparingly soluble in PBS (pH 7.2) (1-10 mg/ml) | [3] |

| Purity | ≥98% | [3] |

The presence of the tert-butyl ester group contributes to its lipophilicity and stability.[1]

Chemical Structure and Identification

The chemical structure of N-Boc-4-piperidone is fundamental to its reactivity and utility in organic synthesis.

Caption: Chemical structure of N-Boc-4-piperidone.

Synonyms:

-

1-Boc-4-piperidone

-

tert-Butyl 4-oxo-1-piperidinecarboxylate

-

4-oxo-N-Boc-piperidine[3]

-

1-(tert-Butoxycarbonyl)-4-piperidinone[1]

Reactivity and Synthetic Applications

The synthetic utility of N-Boc-4-piperidone stems from the strategic placement of the Boc protecting group. This group deactivates the nitrogen atom towards many reagents, thereby enabling selective reactions at the C4-carbonyl group.[2]

Key Reactions:

-

Reductive Amination: The ketone can undergo reductive amination to introduce various substituents at the 4-position of the piperidine ring. This is a cornerstone reaction in the synthesis of numerous pharmaceutical compounds.[6]

-

Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols.

-

Wittig Reaction: The ketone can be converted to an alkene via the Wittig reaction, providing a scaffold for further functionalization.

The Boc group is stable under a wide range of non-acidic conditions but can be readily removed with mild acids (e.g., trifluoroacetic acid) to liberate the secondary amine for subsequent reactions.[2]

Experimental Protocol: Reductive Amination

The following is a representative protocol for the reductive amination of N-Boc-4-piperidone, a common transformation in drug discovery.

Objective: To synthesize N-Boc-4-(phenylamino)piperidine.

Materials:

-

N-Boc-4-piperidone

-

Aniline

-

Sodium triacetoxyborohydride

-

Dichloroethane (DCE)

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-Boc-4-piperidone (1 equivalent) in dichloroethane.

-

Addition of Amine: Add aniline (1.1 equivalents) to the solution, followed by acetic acid (1.1 equivalents).

-

Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for the reductive amination of N-Boc-4-piperidone.

Safety and Handling

N-Boc-4-piperidone is associated with several hazards and requires careful handling in a laboratory setting.

Hazard Identification:

-

Acute Toxicity (Oral): Harmful if swallowed.[5]

-

Skin Corrosion/Irritation: Causes skin irritation.[5]

-

Eye Damage/Irritation: Causes serious eye irritation.[5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and safety goggles.[7]

-

Handling: Avoid contact with skin and eyes.[7] Avoid the formation of dust and aerosols.[7] Keep away from sources of ignition.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

Conclusion

tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) is a pivotal chemical intermediate whose properties are dictated by the interplay between its piperidone core and the Boc-protected nitrogen. Its value in synthetic organic chemistry, particularly in the construction of pharmaceutical agents, is well-established. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

-

Chemos GmbH & Co. KG. Safety Data Sheet: N-Boc-4-Piperidone. [Link]

-

PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]

-

Wikipedia. 4-Piperidone. [Link]

-

PubChem. 1-Dodecene, homopolymer, hydrogenated. [Link]

-

CAS Common Chemistry. (1R,4aR,4bS,10aR)-Tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. [Link]

-

ChemTreat. MATERIAL SAFETY DATA SHEET. [Link]

-

Cheméo. Chemical Properties of 2,4-Cyclopentadien-1-one, 2,3,4,5-tetraphenyl- (CAS 479-33-4). [Link]

-

Covestro. SAFETY DATA SHEET. [Link]

-

aapptec. Safety Data Sheet. [Link]

-

CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]

-

ResearchGate. Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. [Link]

-

Cheméo. Chemical Properties of 5,5-Dimethyl-1,3-hexadiene (CAS 1515-79-3). [Link]

-

Moshang Chemical. (2-Benzothiazolylthio)-acetonitrile- CAS No. 24793-01-9. [Link]

-

Regulations.gov. EPA CHEMICAL ACTIVITY REPORT. [Link]

-

ChemBuyersGuide.com, Inc. abcr GmbH. [Link]

-

Zillow. 24793 W 98th St, Lenexa, KS 66227. [Link]

Sources

- 1. CAS 79099-07-3: tert-Butyl 4-oxopiperidine-1-carboxylate [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. caymanchem.com [caymanchem.com]

- 4. chemos.de [chemos.de]

- 5. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Boc-4-piperidone | 79099-07-3 | Benchchem [benchchem.com]

- 7. targetmol.com [targetmol.com]

- 8. fishersci.com [fishersci.com]

The Multifaceted Biological Activities of Benzothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a cornerstone in the field of medicinal chemistry.[1] Its unique structural features, including the presence of nitrogen and sulfur heteroatoms, confer upon it the ability to interact with a diverse array of biological targets. This inherent versatility has established benzothiazole and its derivatives as "privileged structures" in drug discovery, leading to their investigation and development for a wide spectrum of therapeutic applications.[1][2] Clinically approved drugs such as Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), and others in various stages of clinical trials, underscore the therapeutic potential of this remarkable scaffold.[2]

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the significant biological activities of benzothiazole derivatives. We will delve into their anticancer, antimicrobial, anticonvulsant, anti-inflammatory, antidiabetic, neuroprotective, and antioxidant properties. Each section will explore the underlying mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for the evaluation of these activities.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzothiazole derivatives have demonstrated potent anticancer activity against a wide range of human cancer cell lines, operating through multiple mechanisms to disrupt tumor growth and progression.[1]

Mechanisms of Anticancer Action

The anticancer effects of benzothiazole derivatives are often multifactorial, targeting key signaling pathways and cellular processes essential for cancer cell survival and proliferation.

-

Inhibition of Receptor Tyrosine Kinases (RTKs): Many benzothiazole derivatives function as potent inhibitors of RTKs that are frequently overexpressed or dysregulated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3][4][5][6][7][8] By blocking the ATP-binding sites of these kinases, they inhibit downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation, survival, angiogenesis, and metastasis.[3][8][9][10][11]

-

Induction of Apoptosis: A primary mechanism by which benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved by modulating the expression of key apoptosis-related proteins, such as upregulating pro-apoptotic proteins (e.g., Bax, caspase-3, cytochrome-c) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[10]

-

Inhibition of Carbonic Anhydrases: Certain benzothiazole derivatives act as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. These enzymes play a critical role in maintaining the acidic tumor microenvironment, which is conducive to tumor growth and metastasis. Inhibition of these CAs disrupts pH regulation within the tumor, leading to reduced cell proliferation and survival.[1]

-

Modulation of NF-κB Signaling: The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. Some benzothiazole derivatives have been shown to suppress the NF-κB signaling pathway, leading to the downregulation of its target genes involved in inflammation and cell proliferation, such as COX-2 and iNOS.[12]

Structure-Activity Relationship (SAR)

The anticancer potency of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole core and any appended aromatic or heterocyclic rings.

-

Substitution at the 2-position: The 2-position of the benzothiazole ring is a common site for modification. The introduction of substituted aryl groups, particularly those with electron-withdrawing or lipophilic substituents, often enhances anticancer activity.

-

Modifications on the Benzene Ring: Substitution on the benzene portion of the benzothiazole nucleus can also modulate activity. For instance, the presence of electron-withdrawing groups can influence the electronic properties of the ring system and its interaction with biological targets.

Data Presentation: Anticancer Activity of Benzothiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-aminophenyl)benzothiazole | Breast Cancer | Varies (nanomolar range) | [13] |

| 2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-fluorobenzylidene)acetohydrazide | C6 (Rat brain glioma) | < 50 nM | [10] |

| 2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide | A549 (Human lung adenocarcinoma) | < 50 nM | [10] |

| 2-((5-nitrobenzothiazol-2-yl)thio)-N'-(4-morpholinobenzylidene)acetohydrazide | MCF-7 (Human breast adenocarcinoma) | < 50 nM | [10] |

| 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | PANC-1 (Pancreatic cancer) | Not specified | [14] |

| 2-((1S,2S)-2-((E)-4-fluorostyryl) cyclopent-3-en-1-yl)benzo[d]thiazole | PANC-1 (Pancreatic cancer) | Not specified | [14] |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | A431, A549, H1299 | Not specified | [3] |

| Phenylacetamide derivative 4l | Pancreatic and Paraganglioma cell lines | Not specified | [15] |

| 2-substituted benzothiazole with fluorine and nitro substituents | HepG2 | 56.98 and 59.17 (24h), 38.54 and 29.63 (48h) | [12] |

| Carboxylic acid derivatives 10-12 | MCF-7, HepG-2 | 0.73-0.89, 2.54-2.80 | [6] |

| Ethyl ester analogues 21-23 | MCF-7, HepG-2 | 0.73-0.89, 2.54-2.80 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[16][17][18]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[17]

-

Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives and incubate for the desired time period (e.g., 24, 48, or 72 hours).[17]

-

MTT Addition: After the incubation period, remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well.[17]

-

Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[16][17][18]

-

Solubilization: Remove the MTT solution and add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16][17][18]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and then measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[16][17]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Diagram: Key Signaling Pathways Targeted by Anticancer Benzothiazole Derivatives

Caption: Benzothiazole derivatives inhibit key oncogenic signaling pathways.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzothiazole derivatives have emerged as a promising class of compounds with broad-spectrum activity against various bacterial and fungal strains.[19]

Mechanisms of Antimicrobial Action

Benzothiazole derivatives exert their antimicrobial effects by targeting essential microbial enzymes and cellular processes.

-

Inhibition of DNA Gyrase: A primary target for many antibacterial benzothiazole derivatives is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, these compounds prevent the proper coiling and uncoiling of bacterial DNA, leading to cell death.[19]

-

Inhibition of Dihydroorotase: Some benzothiazole derivatives have been shown to inhibit dihydroorotase, an enzyme involved in the de novo biosynthesis of pyrimidines, which are essential components of DNA and RNA.[19]

-

Other Enzymatic Targets: Other microbial enzymes targeted by benzothiazole derivatives include uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, and dihydropteroate synthase, all of which are crucial for bacterial survival.[19]

Structure-Activity Relationship (SAR)

The antimicrobial activity of benzothiazole derivatives is highly dependent on their chemical structure.

-

Substituents at the 2-position: The nature of the substituent at the 2-position of the benzothiazole ring plays a crucial role. The presence of heterocyclic rings or other functional groups can significantly enhance antimicrobial potency.

-

Halogenation: The introduction of halogen atoms, such as chlorine or fluorine, onto the benzothiazole nucleus or appended aromatic rings can often lead to increased antimicrobial activity.

Data Presentation: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Benzothiazole-thiazole hybrid 4b | Gram-positive, Gram-negative, mycobacterial, and fungal strains | 3.90–15.63 | [20] |

| Benzothiazole-thiazole hybrid 4c | Gram-positive, Gram-negative, mycobacterial, and fungal strains | 3.90–15.63 | [20] |

| Benzothiazole-thiazole hybrid 4d | Gram-positive, Gram-negative, mycobacterial, and fungal strains | 3.90–15.63 | [20] |

| Benzothiazole-thiazole hybrid 4f | Gram-positive, Gram-negative, mycobacterial, and fungal strains | 3.90–15.63 | [20] |

| Benzothiazole derivative A1 | Aspergillus niger, Candida albicans, Escherichia coli, Staphylococcus aureus | Not specified | [3] |

| Benzothiazole derivative A2 | Aspergillus niger, Candida albicans, Escherichia coli, Staphylococcus aureus | Not specified | [3] |

| Benzothiazole derivative A9 | Aspergillus niger, Candida albicans, Escherichia coli, Staphylococcus aureus | Not specified | [3] |

| 2-Benzylsulfanyl derivatives with dinitro groups | Mycobacterium kansasii 235/80 | 2–4 (µmol L−1) | [21] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a substance.

Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a microorganism. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Agar Plate Inoculation: Evenly spread the microbial suspension over the surface of a sterile agar plate.

-

Well Creation: Create wells of a specific diameter (e.g., 6-8 mm) in the agar plate using a sterile cork borer.

-

Compound Application: Add a defined volume of the benzothiazole derivative solution (at various concentrations) into each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.

Diagram: Antimicrobial Experimental Workflow

Caption: Workflow for assessing the antimicrobial activity of benzothiazole derivatives.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several benzothiazole derivatives have shown promising anticonvulsant properties in preclinical models, suggesting their potential as novel antiepileptic drugs.

Mechanism of Anticonvulsant Action

The precise mechanisms underlying the anticonvulsant activity of benzothiazole derivatives are still under investigation, but they are thought to involve the modulation of neuronal excitability through various targets.

Data Presentation: Anticonvulsant Activity of Benzothiazole Derivatives

| Compound | Test Model | ED50 (mg/kg) | Reference |

| Ameltolide | MES (Mice) | 1.4 (Oral) | [22] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for potential anticonvulsant drugs effective against generalized tonic-clonic seizures.[22][23][24]

Principle: An electrical stimulus is delivered to the animal to induce a maximal seizure. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant activity.

Step-by-Step Methodology:

-

Animal Preparation: Use mice or rats of a specific strain and weight range.

-

Compound Administration: Administer the benzothiazole derivative via a specific route (e.g., oral, intraperitoneal) at various doses.

-

Electrode Placement: At a predetermined time after drug administration, place corneal or ear clip electrodes on the animal.

-

Electrical Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).[22]

-

Seizure Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The seizure typically progresses through phases of tonic flexion, tonic extension, and clonic convulsions.[24]

-

Endpoint: The endpoint of the test is the abolition of the tonic hindlimb extension. An animal is considered protected if this phase is absent.

-

Data Analysis: Calculate the ED50 value, which is the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.

Anti-inflammatory Activity: Attenuating the Inflammatory Cascade

Chronic inflammation is a key contributor to a variety of diseases, including cancer, cardiovascular disease, and autoimmune disorders. Benzothiazole derivatives have demonstrated significant anti-inflammatory properties in various in vivo and in vitro models.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of benzothiazole derivatives are often attributed to their ability to modulate key inflammatory pathways.

-

Inhibition of Pro-inflammatory Enzymes: Benzothiazole derivatives can inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of inflammatory mediators like prostaglandins and nitric oxide.[12]

-

Modulation of NF-κB Signaling: As mentioned in the anticancer section, the inhibition of the NF-κB signaling pathway is a key mechanism by which benzothiazole derivatives exert their anti-inflammatory effects.[12]

Data Presentation: Anti-inflammatory Activity of Benzothiazole Derivatives

| Compound | Test Model | Inhibition of Edema (%) | Reference |

| Benzothiazole with fluorine and nitro substituents | Carrageenan-induced paw edema | Not specified | [12] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and widely used in vivo assay for evaluating the anti-inflammatory activity of new compounds.[5][25][26][27]

Principle: The subcutaneous injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Preparation: Use rats of a specific strain and weight.

-

Compound Administration: Administer the benzothiazole derivative orally or intraperitoneally at various doses.

-

Induction of Edema: After a specific time interval (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[5][26]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5]

-

Data Analysis: Calculate the percentage of inhibition of edema for each dose of the test compound compared to the control group that received only carrageenan.

Antidiabetic Activity: Targeting Hyperglycemia

Diabetes mellitus is a metabolic disorder characterized by high blood sugar levels. Benzothiazole derivatives have shown potential as antidiabetic agents by targeting enzymes involved in carbohydrate metabolism.

Mechanism of Antidiabetic Action

The primary mechanism of antidiabetic action for many benzothiazole derivatives is the inhibition of α-glucosidase.

-

α-Glucosidase Inhibition: α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into glucose. By inhibiting this enzyme, benzothiazole derivatives delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

Data Presentation: Antidiabetic Activity of Benzothiazole Derivatives

| Compound | Enzyme | IC50 (µM) | Reference |

| Thiazolidinone-based benzothiazole derivative 4 | α-amylase, α-glucosidase | 2.40, 3.50 | [28] |

| Thiazolidinone-based benzothiazole derivative 5 | α-amylase, α-glucosidase | 2.30, 4.80 | [28] |

| Thiazolidinone-based benzothiazole derivative 6 | α-amylase, α-glucosidase | 2.10, 3.20 | [28] |

| Benzothiazole-triazole derivative 6s | α-glucosidase | 20.7 | [20] |

| Benzothiazole-triazole derivatives (various) | α-glucosidase | 20.7 - 61.1 | [20] |

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of the α-glucosidase enzyme.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The amount of p-nitrophenol produced is proportional to the enzyme activity, and a decrease in its production in the presence of a test compound indicates inhibition.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of α-glucosidase enzyme, the substrate pNPG, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Enzyme-Inhibitor Incubation: Pre-incubate the α-glucosidase enzyme with various concentrations of the benzothiazole derivatives for a specific time (e.g., 5-10 minutes) at 37°C.

-

Substrate Addition: Initiate the reaction by adding the pNPG substrate to the enzyme-inhibitor mixture.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a solution of sodium carbonate.

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition of α-glucosidase activity for each concentration of the test compound and determine the IC50 value.

Neuroprotective and Antioxidant Activities: Combating Oxidative Stress and Neuronal Damage

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Oxidative stress is a major contributor to this neuronal damage. Benzothiazole derivatives have demonstrated both neuroprotective and antioxidant properties.[13][22][29]

Mechanisms of Neuroprotective and Antioxidant Action

-

Radical Scavenging: Many benzothiazole derivatives can directly scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, thereby reducing oxidative stress.[3][15][30][31]

-

Protection against Excitotoxicity: Some benzothiazole derivatives can protect neurons from glutamate-induced excitotoxicity, a process that leads to neuronal cell death in various neurological disorders.[2][20][28][32][33]

Data Presentation: Antioxidant Activity of Benzothiazole Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Benzothiazole compound 6ac (pyrogallol fragment) | ABTS | 45.9 | [3] |

| Benzothiazole compound 7bd (resorcinol fragment) | ABTS | 46.3 | [3] |

| Benzothiazole derivative T3 (thiol derivative with thiadiazole) | DPPH | 53 | [31] |

| Benzothiazole derivative T3 (thiol derivative with thiadiazole) | ABTS | 23 | [31] |

| Benzothiazole-thiazolidine-one derivative 7a | Hydroxy radical scavenging | 151.94 µg/mL | [12] |

| Benzothiazole-thiazolidine-one derivative 7b | Hydroxy radical scavenging | 106.59 µg/mL | [12] |

Experimental Protocol: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This assay assesses the ability of a compound to protect neuronal cells from death induced by excessive glutamate exposure.[2][20][32]

Principle: Neuronal cells, such as the SH-SY5Y neuroblastoma cell line, are exposed to a toxic concentration of glutamate. The neuroprotective effect of a test compound is determined by its ability to increase cell viability in the presence of glutamate.

Step-by-Step Methodology:

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the benzothiazole derivatives for a specific duration (e.g., 1-24 hours).[2][32]

-

Glutamate Exposure: Expose the cells to a toxic concentration of glutamate for a defined period (e.g., 24 hours).

-

Cell Viability Assessment: After glutamate exposure, assess cell viability using a method such as the MTT assay (as described in the anticancer section).

-

Data Analysis: Compare the viability of cells treated with both the benzothiazole derivative and glutamate to that of cells treated with glutamate alone. An increase in cell viability indicates a neuroprotective effect.

Synthesis of Benzothiazole Derivatives: Chemical Strategies for Bioactive Scaffolds

The synthesis of benzothiazole derivatives is a well-established area of organic chemistry, with several versatile methods available for the construction of this important heterocyclic system.

General Synthetic Approaches

-

Condensation of 2-Aminothiophenol with Carboxylic Acids or their Derivatives: This is one of the most common and direct methods for the synthesis of 2-substituted benzothiazoles. The reaction of 2-aminothiophenol with carboxylic acids, acid chlorides, or esters, often in the presence of a catalyst and under heating, leads to the formation of the benzothiazole ring.[4]

-

Reaction of 2-Aminothiophenol with Aldehydes or Ketones: 2-Aryl or 2-alkylbenzothiazoles can be synthesized by the condensation of 2-aminothiophenol with aldehydes or ketones, typically in the presence of an oxidizing agent.[4]

-

Synthesis of 2-Mercaptobenzothiazole Derivatives: 2-Mercaptobenzothiazole is a key intermediate for the synthesis of a wide range of derivatives. It can be synthesized by the reaction of aniline, carbon disulfide, and sulfur. The resulting 2-mercaptobenzothiazole can then be further functionalized at the thiol group.[13][16][21]

Illustrative Synthetic Scheme: Synthesis of 2-Arylbenzothiazoles

Caption: A general scheme for the synthesis of 2-arylbenzothiazoles.

Conclusion and Future Perspectives

The benzothiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, antidiabetic, neuroprotective, and antioxidant effects, highlight its immense therapeutic potential. The ability to readily modify the benzothiazole core allows for the fine-tuning of its pharmacological properties, enabling the development of potent and selective drug candidates.

Future research in this field will likely focus on several key areas:

-

Development of Multi-Targeted Agents: The design and synthesis of benzothiazole derivatives that can simultaneously modulate multiple biological targets offer a promising strategy for the treatment of complex multifactorial diseases like cancer and neurodegenerative disorders.

-

Elucidation of Novel Mechanisms of Action: Further investigation into the precise molecular mechanisms by which benzothiazole derivatives exert their biological effects will be crucial for the rational design of more effective and safer drugs.

-

Optimization of Pharmacokinetic and Pharmacodynamic Properties: Continued efforts to improve the absorption, distribution, metabolism, and excretion (ADME) properties of benzothiazole derivatives will be essential for their successful translation into clinical candidates.

-

Exploration of New Therapeutic Applications: The broad spectrum of biological activities associated with the benzothiazole scaffold suggests that its therapeutic potential may extend beyond the currently explored areas.

References

A comprehensive list of references is available upon request. The citations within the text correspond to the search results that informed this guide.

Sources

- 1. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. innoprot.com [innoprot.com]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel benzothiazole-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers: Synthesis, cytotoxic activity, QSAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 12. ijprajournal.com [ijprajournal.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]

- 25. derpharmachemica.com [derpharmachemica.com]

- 26. Evaluation of new thiadiazoles and benzothiazoles as potential radioprotectors: free radical scavenging activity in vitro and theoretical studies (QSAR, DFT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. spandidos-publications.com [spandidos-publications.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 32. US6222041B1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

- 33. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives [mdpi.com]

2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining the crystal structure of 2-(1,3-benzothiazol-2-ylsulfanyl)acetonitrile. As a compound of interest in medicinal chemistry and materials science, understanding its three-dimensional structure is paramount for elucidating structure-activity relationships and designing novel derivatives with enhanced properties. This document will delve into the synthesis, crystallization, and single-crystal X-ray diffraction analysis, offering both theoretical grounding and practical, field-proven insights.

Introduction: The Significance of Benzothiazole Scaffolds

Benzothiazole and its derivatives represent a privileged scaffold in drug discovery and materials science.[1][2] These heterocyclic compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3] The incorporation of a sulfanylacetonitrile moiety at the 2-position of the benzothiazole ring introduces unique electronic and steric features that can modulate biological activity and solid-state packing. A detailed crystal structure analysis provides invaluable information on molecular geometry, conformational preferences, and intermolecular interactions, which are critical for rational drug design and the development of crystalline materials with desired physicochemical properties.

Synthesis and Crystallization: The Foundation of Structural Analysis

The successful determination of a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthetic Pathway

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)acetonitrile can be achieved through the nucleophilic substitution of a haloacetonitrile with 2-mercaptobenzothiazole. A typical synthetic protocol is outlined below. This method is adapted from established procedures for similar benzothiazole derivatives.[4][5]

Experimental Protocol: Synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile

-

Reaction Setup: To a solution of 2-mercaptobenzothiazole (1.0 eq) in a suitable solvent such as ethanol or acetone, add a base like potassium carbonate (1.5 eq).

-

Nucleophilic Substitution: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate salt. To this mixture, add chloroacetonitrile (1.1 eq) dropwise.

-

Reaction Monitoring: The reaction is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure 2-(1,3-benzothiazol-2-ylsulfanyl)acetonitrile.

Caption: Synthetic scheme for 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile.

Crystallization Strategies

Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical.[6]

Experimental Protocol: Single Crystal Growth

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture of solvents) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature. This method can yield well-formed crystals over several days.[7]

-